4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride
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Overview
Description
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is a versatile compound used in various scientific research fields. Its unique structure allows for diverse applications, making it an invaluable tool in pharmaceuticals, organic synthesis, and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the benzaldehyde moiety. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Aldehyde Introduction: Introduction of the benzaldehyde group via cross-coupling reactions.
Industrial Production Methods
Industrial production methods often employ multi-step synthesis involving:
Hydrogenation: Reduction of nitro compounds to amines.
Cyclization: Formation of the piperidine ring.
Functionalization: Introduction of the benzaldehyde group.
Chemical Reactions Analysis
Types of Reactions
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride undergoes various chemical reactions, including:
Oxidation: Conversion of aldehyde to carboxylic acid.
Reduction: Reduction of aldehyde to alcohol.
Substitution: Substitution reactions at the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products
Oxidation: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid.
Reduction: 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride is used in various scientific research applications, including:
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The benzaldehyde moiety can undergo further chemical modifications, enhancing its reactivity and interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzoic acid
- 4-(2-Methyl-3-piperidin-1-ylpropanoyl)benzyl alcohol
- N-benzyl piperidines
Uniqueness
4-[2-methyl-3-(piperidin-1-yl)propanoyl]benzaldehyde hydrochloride stands out due to its unique combination of the piperidine ring and benzaldehyde moiety, allowing for diverse chemical reactions and applications in various fields .
Properties
IUPAC Name |
4-(2-methyl-3-piperidin-1-ylpropanoyl)benzaldehyde;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,12-13H,2-4,9-11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECSBBDBTSQSSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)C=O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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